8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
“8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[45]deca-1,3-diene” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” likely involves multiple steps, including the formation of the spirocyclic core and the introduction of various substituents. Typical synthetic routes may include:
Formation of the Spirocyclic Core: This step might involve cyclization reactions using appropriate precursors.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones.
Scientific Research Applications
“8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery or as a pharmacological agent.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spirocyclic compounds with similar structures.
Sulfonyl Compounds: Compounds containing sulfonyl groups.
Chlorophenyl Compounds: Compounds with chlorophenyl substituents.
Uniqueness
The uniqueness of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” lies in its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-2-(4-chlorophenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O2S2/c1-5-32-23-22(18-6-10-20(26)11-7-18)27-25(28-23)14-16-29(17-15-25)33(30,31)21-12-8-19(9-13-21)24(2,3)4/h6-13H,5,14-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJFTTQYDBXEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)N=C1C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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